6-chloro-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the chromene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and an appropriate leaving group.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
6-chloro-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-(dimethylamino)nicotinaldehyde
- 2-chloro-N,N-dimethylpropylamine
- 6-chloro-2,4-diaminopyrimidine
Uniqueness
6-chloro-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific structural features, such as the presence of the chromene core, the chloro group, and the dimethylamino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H19ClN2O3 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
6-chloro-N-[2-(dimethylamino)-2-phenylethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H19ClN2O3/c1-23(2)16(13-6-4-3-5-7-13)12-22-20(25)19-11-17(24)15-10-14(21)8-9-18(15)26-19/h3-11,16H,12H2,1-2H3,(H,22,25) |
InChI Key |
QZOXCDACTXMGNB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.